![molecular formula C12H15BrO3 B2381561 MEthyl 5-bromo-2-(2-methylpropoxy)benzoate CAS No. 24123-31-7](/img/structure/B2381561.png)
MEthyl 5-bromo-2-(2-methylpropoxy)benzoate
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Overview
Description
“Methyl 5-bromo-2-(2-methylpropoxy)benzoate” is a chemical compound with the CAS Number: 24123-31-7 . It has a molecular weight of 287.15 and its IUPAC name is methyl 5-bromo-2-isobutoxybenzoate . The compound is used in various scientific and industrial applications.
Molecular Structure Analysis
The InChI code for “Methyl 5-bromo-2-(2-methylpropoxy)benzoate” is 1S/C12H15BrO3/c1-8(2)7-16-11-5-4-9(13)6-10(11)12(14)15-3/h4-6,8H,7H2,1-3H3
. This code provides a specific description of the molecule’s structure, including the arrangement and bonding of its atoms.
Physical And Chemical Properties Analysis
“Methyl 5-bromo-2-(2-methylpropoxy)benzoate” has a molecular weight of 287.15 . More specific physical and chemical properties are not available in the search results.
Scientific Research Applications
1. Photostimulated Reactions
The photostimulated reactions of aryl and alkyl chlorides and bromides with monoanions, as studied in the context of reduced ethyl benzoate, show that these reactions can furnish reduced products in high yields. This includes the transformation of 1-allyloxy-2-bromobenzene into 3-methyl-2,3-dihydro-benzofuran, indicating potential applications in organic synthesis and photostimulated reactions (Vaillard, Postigo, & Rossi, 2004).
2. Intermediate in Total Synthesis
Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, a derivative related to Methyl 5-bromo-2-(2-methylpropoxy)benzoate, serves as an important intermediate in the total synthesis of bisbibenzyls. These are natural products with various biological activities, highlighting its significance in synthetic organic chemistry (Hong-xiang, 2012).
3. Crystal Structure Comparison
The crystal structures of compounds like methyl 4-bromo-2-(methoxymethoxy)benzoate are compared to understand their molecular interactions. These studies reveal insights into hydrogen bonding, π–π interactions, and Br⋯O interactions, which are crucial for understanding the material properties of such compounds (Suchetan et al., 2016).
4. Antiviral Activity Studies
Research into compounds like 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are structurally similar to Methyl 5-bromo-2-(2-methylpropoxy)benzoate, have shown potential antiviral activities. Such studies are vital for developing new therapeutic agents, particularly against retroviruses (Hocková et al., 2003).
5. Synthesis and Characterization in Pharmaceutical Research
The synthesis and characterization of compounds, like the efficient large-scale synthesis of methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, are essential steps in the development of pharmaceuticals for treating various disorders, including cancer and hyperproliferative diseases (Kucerovy et al., 1997).
Safety and Hazards
The safety data sheet for “Methyl 5-bromo-2-(2-methylpropoxy)benzoate” suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
methyl 5-bromo-2-(2-methylpropoxy)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-8(2)7-16-11-5-4-9(13)6-10(11)12(14)15-3/h4-6,8H,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVDFHRWKSQXOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)Br)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
MEthyl 5-bromo-2-(2-methylpropoxy)benzoate |
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